molecular formula C14H16N4O3S3 B2903060 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 868976-37-8

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2903060
CAS No.: 868976-37-8
M. Wt: 384.49
InChI Key: MUQHXISAJVXACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a 1,3,4-thiadiazole core linked to a thiophene-2-carboxamide group via a sulfur-containing bridge. The THF moiety may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents, making it a candidate for pharmacological studies .

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S3/c19-11(15-7-9-3-1-5-21-9)8-23-14-18-17-13(24-14)16-12(20)10-4-2-6-22-10/h2,4,6,9H,1,3,5,7-8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQHXISAJVXACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural components, including a thiadiazole ring, a thiophene moiety, and a tetrahydrofuran substituent. These features contribute to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure can be represented as follows:

Component Description
Thiadiazole Ring Known for diverse pharmacological activities.
Thiophene Moiety Enhances biological activity through π-electron delocalization.
Tetrahydrofuran Provides stability and solubility properties.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : The thiadiazole ring is recognized for its antitumor activity. Mechanisms include inhibition of DNA synthesis and interference with cell division processes, making it a promising scaffold for anticancer drug development . In vitro studies have demonstrated that similar compounds can effectively target cancer cell lines, leading to reduced proliferation rates .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may be beneficial in treating conditions characterized by chronic inflammation .
  • CNS Activity : Certain thiadiazole compounds have been noted for their central nervous system depressant effects, indicating potential in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • A study on 1,3,4-thiadiazole derivatives found that many exhibited significant antimicrobial activity against various bacterial strains, with some compounds showing better efficacy than existing drugs .
  • Another investigation focused on the synthesis of thiadiazole-based molecules revealed promising results in anticancer assays, where specific derivatives demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Interaction : Binding to various receptors can modulate signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes critical for cancer cell survival .

Scientific Research Applications

Antitumor Activity

Research indicates that thiophene derivatives, including those similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, exhibit potent antitumor properties. For instance, a study on thiophene-2-carboxamide derivatives demonstrated their effectiveness against various human tumor cell lines. The compound induced apoptosis in K562 chronic myelogenous leukemia cells through the activation of caspases and mitochondrial disruption at low concentrations .

Table 1: Summary of Antitumor Studies on Thiophene Derivatives

CompoundCell LineConcentrationMechanism of Action
Compound 8K562 (CML)2.5 μMApoptosis via caspase activation
Thiophene Derivative XA549 (Lung Cancer)5 μMMitochondrial membrane potential decrease
Thiophene Derivative YHeLa (Cervical Cancer)10 μMDNA fragmentation and cell cycle arrest

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported that thiophene derivatives possess activity against bacteria and fungi. For example, N-(4-methylpyridin-2-yl) thiophene derivatives have been evaluated for their inhibitory effects on beta-lactamase enzymes in Escherichia coli, indicating potential for combating antibiotic resistance .

Table 2: Antimicrobial Efficacy of Thiophene Derivatives

CompoundTarget MicroorganismActivity Type
Compound AE. coli (ESBL-producing)Inhibition
Compound BStaphylococcus aureusBactericidal
Compound CCandida albicansAntifungal

Case Studies and Research Findings

Several studies highlight the effectiveness of thiophene derivatives in clinical and preclinical settings:

  • Antitumor Studies : In vitro studies have shown that certain thiophene derivatives can selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Antimicrobial Research : Research on the antibacterial efficacy of thiophene derivatives has revealed their potential as effective agents against resistant strains of bacteria like E. coli, making them valuable candidates for new antibiotic formulations .
  • Analgesic Properties : Some thiophene compounds have been explored for their analgesic effects through opioid receptor modulation, suggesting a broader therapeutic application beyond oncology and infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of 1,3,4-thiadiazole and thiophene carboxamides. Key structural analogs include:

  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) : Lacks the THF group and thiophene moiety, instead featuring a methylthio and phenyl group. This simpler structure may reduce metabolic stability compared to the target compound .
  • N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7): Shares the thiophene-carboxamide motif but replaces the thiadiazole with a nitro-substituted thiazole.
  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) : Incorporates a benzothiazole ring and a 4-chlorophenyl group, which may increase lipophilicity and alter target specificity .

Data Table: Key Comparisons

Compound Name Structural Features Synthesis Yield Biological Activity Key References
Target Compound 1,3,4-Thiadiazole, thiophene-2-carboxamide, THF substituent N/A* Not reported
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio, phenyl, no thiophene 97% Enzyme inhibition (>50% at 50 µg/mL)
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (7) Nitrothiophene, thiazole, phenyl 42–99% Antibacterial
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole, 4-chlorophenyl, thiazolidinone 70% Anticancer (structural analog)
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (7b) Thiazole, phenyl, hydrazinecarbothioamide 45% Anticancer (IC₅₀ = 1.61 µg/mL)

Key Research Findings

  • Activity Gaps : While nitrothiophene and benzothiazole derivatives show measurable bioactivity, the target compound’s pharmacological profile remains uncharacterized, necessitating further studies .
  • Synthetic Challenges : Complex substituents (e.g., THF) may reduce yields compared to simpler derivatives, as seen in (37% yield for 4i) .

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, starting with the preparation of the thiadiazole and thiophene moieties. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercapto-1,3,4-thiadiazole) with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone) to form the sulfur bridge .
  • Amide coupling : Using coupling agents like EDC/HOBt or converting carboxylic acids to acid chlorides (via thionyl chloride) for reaction with amines .
  • Tetrahydrofuran (THF) derivatization : Introducing the tetrahydrofuran-methylamine group via nucleophilic substitution or reductive amination .
    Optimization : Control reaction temperature (often 0–80°C), solvent polarity (DMF for polar intermediates, THF for non-polar steps), and stoichiometric ratios (1:1.2 for thiol-to-bromoacetamide) to improve yields (typically 60–85%) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, THF methylene at δ 3.5–4.0 ppm) and confirm connectivity .
  • IR spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

Basic: How to initially screen for biological activity?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
    • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Dose-response curves : Use 3–5 logarithmic concentrations (1–100 µM) to assess potency .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation :
    • Replace the tetrahydrofuran group with cyclopentyl or morpholine rings to assess steric/electronic effects .
    • Modify the thiophene carboxamide with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric replacements : Swap thiadiazole with oxadiazole or triazole to evaluate heterocycle impact on activity .
  • Data-driven design : Use clustering analysis of IC₅₀ values from analogs (e.g., 3,5-dimethoxybenzamide derivatives showed 10× higher potency than phenyl analogs) .

Advanced: What experimental approaches elucidate reaction mechanisms?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via HPLC at fixed intervals to determine rate constants (e.g., pseudo-first-order kinetics for thioether formation) .
  • Intermediate isolation : Trap intermediates (e.g., sulfenic acids) using stabilizing agents like DTT or characterize by LC-MS .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation in carbonyl groups .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Replicate under standardized conditions : Ensure consistent cell lines (e.g., ATCC-validated HeLa), solvent (DMSO concentration ≤0.1%), and assay protocols .
  • Purity verification : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors .
  • Meta-analysis : Compare data across 3–5 independent studies; e.g., inconsistent antimicrobial results may arise from strain-specific resistance .

Advanced: How to use computational modeling for activity prediction?

Methodological Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina; prioritize poses with lowest ΔG (e.g., ≤−8 kcal/mol) .
  • QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond donors; validate with leave-one-out cross-validation (R² > 0.7) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2 Å indicates stable binding) .

Advanced: What are key considerations for in vivo testing?

Methodological Answer:

  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS; optimize formulations (e.g., PEGylation) if t₁/₂ < 2 hours .
  • Toxicity screening : Conduct acute toxicity studies (14-day observation at 50–500 mg/kg doses) and histopathology on liver/kidney tissues .
  • Disease models : Use xenograft mice for anticancer evaluation or LPS-induced inflammation models for anti-inflammatory testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.